2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole
Overview
Description
2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole, also known as MBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPT has been extensively studied for its unique properties and potential benefits in medical and industrial applications.
Scientific Research Applications
2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to have a wide range of potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has also been found to have potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation. Additionally, 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole. One area of interest is the development of 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole-based fluorescent probes for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole and its potential applications in the treatment of cancer, inflammation, and other diseases. Finally, research on the synthesis and properties of 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole derivatives may lead to the development of new and improved therapeutic agents.
properties
IUPAC Name |
2-[2-[(2-methylphenyl)methoxy]phenyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NOS/c1-15-8-2-3-9-16(15)14-23-19-12-6-4-10-17(19)21-22-18-11-5-7-13-20(18)24-21/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGJKBFQSGUKKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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